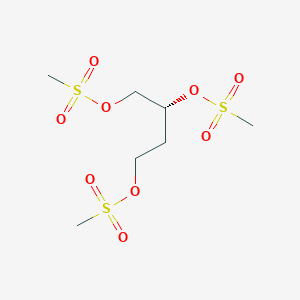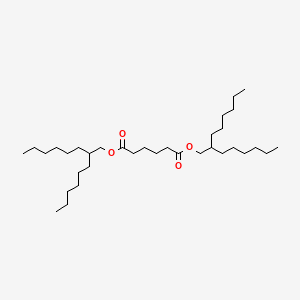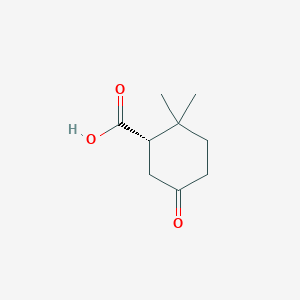
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex polypeptide compound It is characterized by the presence of multiple ornithine and lysine residues, each modified with diaminomethylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps, typically starting with the protection of amino groups on the lysine and ornithine residues. The diaminomethylidene groups are introduced through a series of reactions involving guanidine derivatives. The final product is obtained through deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, with each step involving coupling, washing, and deprotection .
化学反応の分析
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of lysine and ornithine residues.
Reduction: This reaction can potentially reduce any disulfide bonds formed during synthesis.
Substitution: The diaminomethylidene groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH and temperature to ensure the stability of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the peptide chain .
科学的研究の応用
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Industry: Utilized in the development of new materials and biotechnological processes.
作用機序
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another polypeptide with similar modifications but different amino acid composition.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: A tetrapeptide with similar diaminomethylidene modifications.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its high lysine content and multiple diaminomethylidene modifications, which confer specific binding properties and reactivity. This makes it particularly useful in applications requiring strong and specific interactions with molecular targets .
特性
CAS番号 |
185144-33-6 |
|---|---|
分子式 |
C36H74N18O7 |
分子量 |
871.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H74N18O7/c37-16-4-1-11-23(50-28(55)22(40)10-7-19-47-34(41)42)29(56)51-24(12-2-5-17-38)30(57)52-25(13-3-6-18-39)31(58)53-26(14-8-20-48-35(43)44)32(59)54-27(33(60)61)15-9-21-49-36(45)46/h22-27H,1-21,37-40H2,(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49)/t22-,23-,24-,25-,26-,27-/m0/s1 |
InChIキー |
INZNURDPXCRKTR-QCOJBMJGSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)
![1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one)](/img/structure/B12564875.png)
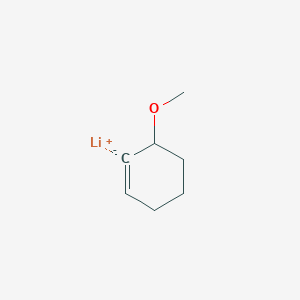
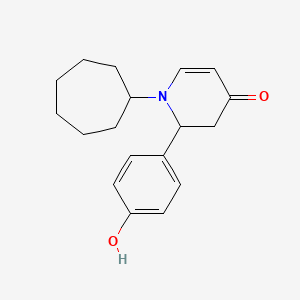
![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)


